4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Overview

Description

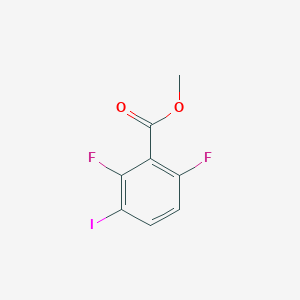

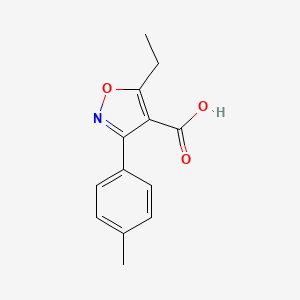

“4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane” is an organic compound . It is an intermediate with borate and sulfonamide groups .

Molecular Structure Analysis

The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 461.4±45.0 °C and its density is predicted to be 1.10±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications

Synthesis of Novel Derivatives

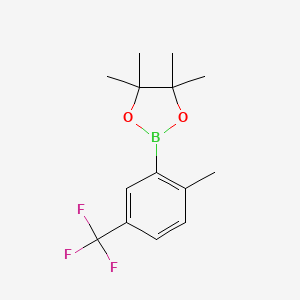

Researchers have developed various derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes for different scientific purposes. For example, Spencer et al. (2002) synthesized 2-mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives to explore their inhibitory activity against serine proteases, including thrombin, highlighting their potential in biomedical research without focusing on direct drug applications (Spencer et al., 2002). Similarly, Das et al. (2015) synthesized pinacolylboronate-substituted stilbenes and explored their application in synthesizing boron-capped polyenes for new material development in LCD technology, also noting their investigation into therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Application in Sensing and Detection

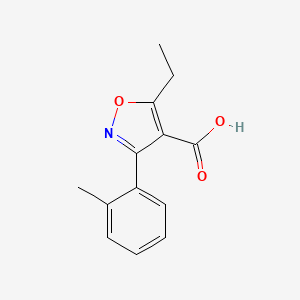

The compound's derivatives have been used in developing sensitive and selective sensors for biological and chemical detection. Nie et al. (2020) designed a 4-substituted pyrene derivative for H2O2 detection in living cells, showcasing its utility in biological research and diagnostic applications (Nie et al., 2020).

Materials Science and Polymer Synthesis

In materials science, the compound serves as a building block for synthesizing polymers with specific optical properties or functionalities. Fischer et al. (2013) utilized heterodifunctional polyfluorene building blocks for creating nanoparticles with enhanced brightness and emission-tuned properties, relevant for applications in nanotechnology and materials science (Fischer et al., 2013).

Advanced Synthesis Techniques

Researchers have developed advanced synthesis techniques using 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane derivatives for creating complex molecules. Huang et al. (2021) conducted a study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, demonstrating its use in crystal structure analysis and DFT study to understand the molecular configuration and electronic properties of such compounds (Huang et al., 2021).

Mechanism of Action

Target of Action

The compound, also known as 2-Methyl-5-trifluoromethylphenylboronic acid, pinacol ester, is an organoboron compound . Organoboron compounds are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

The compound can be synthesized through nucleophilic and amidation reactions . It has high stability, low toxicity, and high reactivity in various transformation processes . The compound’s mode of action is primarily through its interaction with its targets, leading to changes in the targets’ function.

Biochemical Pathways

The compound is involved in various biochemical pathways due to its high reactivity. It is utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . The compound’s action on these pathways can lead to downstream effects, including the synthesis of new compounds.

Result of Action

The compound’s action results in the synthesis of new compounds through various reactions . In addition, organoboron compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-9-6-7-10(14(16,17)18)8-11(9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMBOYONRARSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B1426982.png)